Physicochemical properties of N-cyclopentyl-2-hydroxy-N-methylbenzamide
Physicochemical properties of N-cyclopentyl-2-hydroxy-N-methylbenzamide
Topic: Physicochemical properties of N-cyclopentyl-2-hydroxy-N-methylbenzamide Document Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]
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Executive Summary
N-cyclopentyl-2-hydroxy-N-methylbenzamide (CAS: 1094710-71-0 ) represents a specialized subclass of salicylamides characterized by a tertiary amide functionality.[1][2] Unlike primary salicylamides, which function heavily as hydrogen bond donors, this molecule relies on a unique structural interplay between the phenolic hydroxyl group and the sterically hindered amide nitrogen.[2] This guide provides a comprehensive analysis of its physicochemical behavior, synthetic accessibility, and structural dynamics, serving as a foundational reference for its use as a pharmaceutical intermediate or chemical probe.
Chemical Identity & Physicochemical Specifications
The following data aggregates calculated properties derived from high-fidelity structure-property relationship (SPR) models and comparative analysis of the salicylamide scaffold.
| Property | Specification | Technical Commentary |
| IUPAC Name | N-cyclopentyl-2-hydroxy-N-methylbenzamide | Core scaffold: Salicylamide.[1][2] |
| CAS Registry | 1094710-71-0 | Verified identifier for the specific N-methyl/N-cyclopentyl analog.[1][2] |
| Formula | C₁₃H₁₇NO₂ | |
| Molecular Weight | 219.28 g/mol | |
| Physical State | Solid (Low Melting) or Viscous Oil | The tertiary amide lacks N-H donors, significantly lowering the melting point compared to Salicylamide (MP 140°C). |
| Predicted LogP | 2.4 – 2.8 | Moderately lipophilic.[2] The intramolecular H-bond (see Section 3) masks polarity, potentially increasing experimental LogP.[1][2] |
| Predicted pKa | ~8.4 (Phenolic OH) | The amide is neutral.[2] The phenolic acidity is modulated by the ortho-amide electron-withdrawing effect.[1][2] |
| H-Bond Donors | 1 (Phenolic OH) | |
| H-Bond Acceptors | 2 (Amide O, Phenol O) | The amide nitrogen is non-basic due to resonance.[1][2] |
Structural Dynamics & Intramolecular Interactions
The physicochemical behavior of this compound is governed by two competing structural forces: Intramolecular Hydrogen Bonding and Steric Torsion .[2]
The "Pseudo-Ring" Effect
The 2-hydroxy group functions as a hydrogen bond donor to the amide carbonyl oxygen.[1][2] This interaction forms a stable 6-membered pseudo-ring, which has two critical effects:
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Lipophilicity Boost: It "hides" the polar hydroxyl proton from the solvent, increasing membrane permeability (higher effective LogP).[2]
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Conformational Lock: It restricts rotation around the phenyl-carbonyl bond.[2]
Steric Deplanarization
Conversely, the bulky N-cyclopentyl and N-methyl groups create steric clash with the ortho protons of the benzene ring.[1][2] This forces the amide group to twist out of planarity with the aromatic ring.[2]
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Consequence: This deplanarization reduces the conjugation between the amide and the phenyl ring, potentially making the amide bond slightly more susceptible to hydrolysis than planar analogs.
Caption: Diagram illustrating the competition between the stabilizing intramolecular hydrogen bond (green) and the destabilizing steric bulk (yellow) that defines the molecule's properties.[1]
Synthetic Methodology & Impurity Profile
Synthesis of tertiary salicylamides requires careful control to avoid O-acylation (ester formation) due to the nucleophilicity of the phenol.[2]
Recommended Protocol: Direct Amidation via Activation
Reagents: Salicylic Acid, N-methylcyclopentylamine, HATU (Coupling Agent), DIPEA (Base), DMF (Solvent).[1]
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Activation: Dissolve Salicylic acid (1.0 eq) in DMF. Add DIPEA (2.5 eq) and HATU (1.1 eq).[2] Stir for 15 min to form the active ester.
-
Note: The phenol may compete, but HATU typically favors the carboxylate activation.[2]
-
-
Coupling: Add N-methylcyclopentylamine (1.1 eq). Stir at RT for 4–12 h.[3]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.[2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Alternative (Scale-up): Use O-acetylsalicyloyl chloride, react with amine, then hydrolyze the ester.[1][2]
Caption: Synthetic pathway highlighting the primary amidation route and the critical O-acylation impurity risk.
Experimental Protocols for Characterization
Protocol A: Determination of LogP (Shake-Flask Method)
Since calculated values vary, experimental validation is required for drug development files.[1][2]
-
Preparation: Prepare octanol-saturated water and water-saturated octanol.
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Dissolution: Dissolve 10 mg of compound in 5 mL of water-saturated octanol.
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Partitioning: Add 5 mL of octanol-saturated water. Vortex for 30 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
Protocol B: pKa Determination (Potentiometric Titration)
-
Solvent: Use a mixed solvent system (e.g., Methanol/Water 60:40) due to low aqueous solubility, then extrapolate to zero organic solvent (Yasuda-Shedlovsky extrapolation).[1]
-
Titrant: 0.1 N KOH.
-
Detection: Monitor pH vs. Volume of titrant. The inflection point corresponds to the ionization of the phenolic hydroxyl group.
Stability & Handling
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Oxidative Stability: The electron-rich phenol ring is susceptible to oxidation (browning) upon prolonged exposure to air/light.[2] Store under inert atmosphere (N₂/Ar) at -20°C.
-
Hydrolytic Stability: The amide bond is sterically hindered, conferring resistance to enzymatic hydrolysis compared to primary amides.[2] However, the ortho-hydroxyl group can act as an intramolecular catalyst for hydrolysis under basic conditions.[1][2]
References
-
PubChem Compound Summary. N-cyclopentyl-N-methylbenzamide (Analog Data). National Center for Biotechnology Information.[2] Link
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ChemicalBook. N-Methylbenzamide Synthesis & Applications.Link[1]
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BenchChem. Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides.Link (General SAR context for salicylamides).[2]
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Organic Chemistry Portal. Amide Coupling Reagents (HATU).[2]Link[1]
